
2,2'-Dimercapto-4,4',6,6'-tetrahydroxy-pyrimidino-5,5'pentamethine oxonole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole is a complex organic compound with the molecular formula C13H10N4O4S2 It is known for its unique structural features, which include multiple hydroxyl and mercapto groups attached to a pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with thiol-containing compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature regulation to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Applications De Recherche Scientifique
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole involves its ability to interact with various molecular targets. The mercapto and hydroxyl groups can form strong bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole: Known for its unique combination of hydroxyl and mercapto groups.
5,5’-Bis(4,6-dihydroxy-2-mercaptopyrimidine)pentamethine oxonole: Similar structure but with different substitution patterns.
6-Hydroxy-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl derivatives: Variations in the pyrimidine ring system.
Uniqueness
2,2’-Dimercapto-4,4’,6,6’-tetrahydroxy-pyrimidino-5,5’pentamethine oxonole stands out due to its specific arrangement of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring strong and selective interactions with metal ions and other electrophilic species.
Propriétés
Formule moléculaire |
C13H10N4O4S2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
5-[(2E,4E)-5-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C13H10N4O4S2/c18-8-6(9(19)15-12(22)14-8)4-2-1-3-5-7-10(20)16-13(23)17-11(7)21/h1-6H,(H2,14,15,18,19,22)(H2,16,17,20,21,23)/b3-1+,4-2+ |
Clé InChI |
LFYHUCUXVULCOB-ZPUQHVIOSA-N |
SMILES isomérique |
C(=C/C=C1C(=O)NC(=S)NC1=O)\C=C\C2C(=O)NC(=S)NC2=O |
SMILES canonique |
C(=CC=C1C(=O)NC(=S)NC1=O)C=CC2C(=O)NC(=S)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


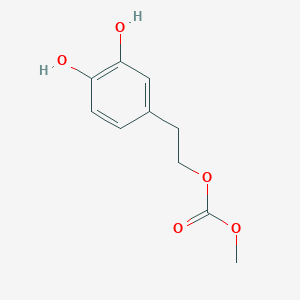
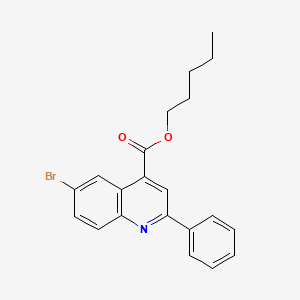

![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)
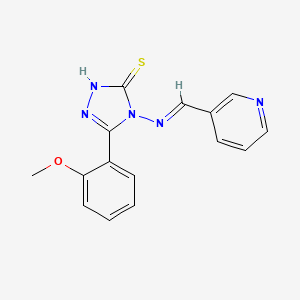
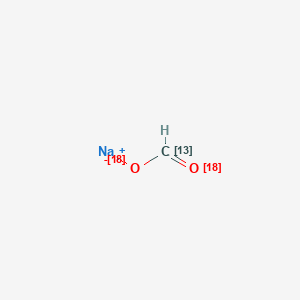
![3-(4-butoxyphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055313.png)


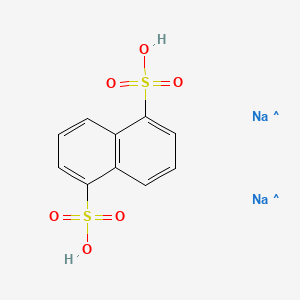

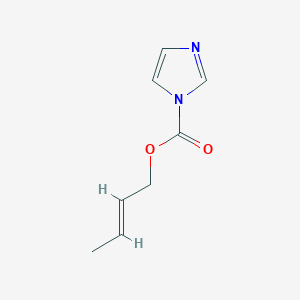
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12055346.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055353.png)
